2-(2-Methoxyphenoxy)oxane-3,4,5-triol
Description
2-(2-Methoxyphenoxy)oxane-3,4,5-triol is a complex organic compound featuring an oxane (tetrahydropyran) backbone substituted with a hydroxymethyl group and a 2-methoxyphenoxy moiety. Its molecular formula is C₁₃H₁₈O₇, with a molecular weight of 286.28 g/mol . The 2-methoxy group on the phenoxy ring distinguishes it from other analogs, influencing steric, electronic, and solubility properties.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-16-8-4-2-3-5-9(8)18-12-11(15)10(14)7(13)6-17-12/h2-5,7,10-15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXQDMXCTTWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(CO2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)oxane-3,4,5-triol typically involves the reaction of 2-methoxyphenol with an appropriate oxane derivative under controlled conditions. One common method involves the use of a glycosyl donor and an acceptor in the presence of a catalyst to facilitate the formation of the oxane ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(2-Methoxyphenoxy)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the enzyme tyrosinase, which is involved in melanin synthesis, thereby exhibiting skin-lightening properties .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural and functional differences between 2-(2-Methoxyphenoxy)oxane-3,4,5-triol and similar compounds:
Key Observations :
- Electronic Effects : The electron-donating methoxy group increases electron density on the oxane ring, contrasting with the electron-withdrawing nitro group in , which may enhance electrophilic reactivity.
- Biological Relevance : Bulky substituents (e.g., cyclopropyloxyethoxy in ) improve membrane permeability but may complicate synthetic routes.
Physicochemical Properties
- Solubility: Methoxy groups generally enhance lipophilicity compared to polar nitro or amino substituents. The target compound is likely sparingly soluble in water but soluble in DMSO or ethanol, akin to ginsenosides .
Research Findings and Computational Insights
- Docking Studies : AutoDock Vina () simulations predict that the 2-methoxy group may form hydrophobic interactions with protein pockets, while hydroxyl groups on the oxane ring participate in hydrogen bonding .
- Synthetic Challenges: Stereochemical control during synthesis is critical, as seen in the preparation of stereodefined analogs like 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol .
Future Research Directions
Synthesis Optimization : Develop regioselective methods to install the 2-methoxy group without side reactions.
Biological Screening : Test the compound against antioxidant, antimicrobial, and anti-inflammatory targets.
Computational Modeling : Use molecular dynamics to compare binding modes with SGLT2 or cytochrome P450 enzymes.
Structure-Activity Relationship (SAR) : Systematically vary substituents to identify pharmacophores for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
